ASP-9521

Catalog No.
S548853
CAS No.
1126084-37-4
M.F
C19H26N2O3
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP-9521

CAS Number

1126084-37-4

Product Name

ASP-9521

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3

InChI Key

OXSCPDKUZWPWFR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-((5-methoxy-1H-indol-2-yl)carbonyl)piperidin-4-yl)-2-methylpropan-2-ol, ASP9521

Canonical SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O

The exact mass of the compound Unii-AA79G37cpr is 330.19434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ASP-9521 is a potent, selective, and orally bioavailable inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). This enzyme is a critical target in endocrinology and oncology research as it catalyzes the conversion of adrenal androgens, such as androstenedione, into potent androgens like testosterone. Its role is particularly significant in models of castration-resistant prostate cancer (CRPC), where AKR1C3 is often overexpressed and contributes to intratumoral androgen production, driving tumor growth despite systemic androgen deprivation.

Substituting ASP-9521 with other AKR1C inhibitors based on target class alone introduces critical experimental variables. Many related compounds, such as repurposed NSAIDs like flufenamic acid, are pan-AKR1C inhibitors and lack the necessary isoform specificity, potentially confounding results by inhibiting AKR1C1, AKR1C2, and AKR1C4. This is problematic as these isoforms have distinct physiological roles, including the catabolism of dihydrotestosterone (by AKR1C2) and bile acid synthesis (by AKR1C4). Furthermore, significant differences in oral bioavailability, plasma clearance rates, and tumor-specific accumulation mean that an alternative compound with a similar in vitro IC50 may fail to replicate the sustained, localized intratumoral target engagement demonstrated by ASP-9521 in vivo.

High Potency with Critical Isoform Selectivity Over AKR1C2

ASP-9521 demonstrates potent inhibition of human AKR1C3 with an IC50 of 11 nM. Critically for targeted research, it exhibits over 100-fold selectivity for AKR1C3 compared to the closely related isoform AKR1C2, which has an IC50 greater than 1,300 nM. This high degree of selectivity avoids confounding off-target inhibition of AKR1C2, an enzyme involved in the metabolism of potent androgens.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data11 nM (Human AKR1C3)
Comparator Or BaselineAKR1C2 isoform: >1,300 nM
Quantified Difference>118-fold selectivity for AKR1C3 over AKR1C2
ConditionsIn vitro recombinant human enzyme assay.

This ensures that observed effects in cellular or in vivo models can be confidently attributed to the inhibition of AKR1C3, not other AKR1C family enzymes.

Sustained In Vivo Target Engagement with Preferential Tumor Retention

A single oral administration of ASP-9521 (3 mg/kg) in a CWR22R xenograft mouse model resulted in sustained inhibition of androstenedione-induced intratumoral testosterone production for 24 hours. Pharmacokinetic analysis revealed that while ASP-9521 is rapidly eliminated from plasma, its concentration remains high within the tumor tissue. This pharmacokinetic profile localizes the compound's activity at the target site, enhancing its utility for in vivo cancer models.

Evidence DimensionDuration of In Vivo Activity & Tissue Distribution
Target Compound DataInhibition of intratumoral testosterone production maintained for 24 hours post-oral dose.
Comparator Or BaselineRapid elimination from plasma, with high retention in tumor tissue.
Quantified DifferenceSustained intratumoral activity despite rapid systemic clearance.
ConditionsCWR22R xenografted mice, single oral administration of 3 mg/kg ASP-9521.

This demonstrates suitability for in vivo studies requiring long-lasting, localized target inhibition with convenient oral dosing, reducing the need for frequent administration or complex delivery systems.

Demonstrated Cellular Efficacy: Inhibition of Cancer-Relevant Biomarkers and Proliferation

In LNCaP prostate cancer cells engineered to overexpress AKR1C3, ASP-9521 effectively suppressed both androstenedione-dependent Prostate-Specific Antigen (PSA) production and cell proliferation. This provides direct evidence that its potent enzymatic inhibition translates to measurable, disease-relevant functional outcomes at the cellular level, confirming its utility as a pharmacological tool to probe the AKR1C3 pathway.

Evidence DimensionCellular Functional Outcomes
Target Compound DataSuppresses AD-dependent PSA production and cell proliferation.
Comparator Or BaselineUntreated or vehicle-treated LNCaP-AKR1C3 cells.
Quantified DifferenceQualitative but direct link between enzyme inhibition and downstream cellular effects.
ConditionsLNCaP cells stably expressing human AKR1C3, stimulated with androstenedione (AD).

This confirms the compound's cell permeability and effectiveness in a relevant biological context, validating its use for in vitro studies of androgen-dependent signaling and proliferation.

In Vivo Studies of Castration-Resistant Prostate Cancer (CRPC)

For use in xenograft or patient-derived xenograft (PDX) models of CRPC where the goal is to specifically block intratumoral androgen synthesis. The compound's oral bioavailability and sustained tumor retention make it ideal for long-term efficacy studies with simplified dosing schedules.

Cell-Based Assays Requiring Precise AKR1C3 Pathway Interrogation

Ideal for experiments designed to isolate the effects of AKR1C3 inhibition on downstream signaling, gene expression, or cell fate. Its >100-fold selectivity against AKR1C2 ensures that observed results are not confounded by off-target modulation of other key steroid-metabolizing enzymes.

Studies on Acquired Resistance to Androgen Deprivation Therapy

As a research tool to investigate mechanisms of resistance to therapies like enzalutamide or abiraterone, where AKR1C3 upregulation is a known factor. ASP-9521 allows for the specific pharmacological inhibition of this resistance pathway in relevant cell lines and in vivo models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

330.19434270 Da

Monoisotopic Mass

330.19434270 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AA79G37CPR

Dates

Last modified: 08-15-2023
1: Kikuchi A, Furutani T, Azami H, Watanabe K, Niimi T, Kamiyama Y, Kuromitsu S,  Baskin-Bey E, Heeringa M, Ouatas T, Enjo K. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Invest New Drugs. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24981575.
2: Loriot Y, Fizazi K, Jones RJ, Van den Brande J, Molife RL, Omlin A, James ND, Baskin-Bey E, Heeringa M, Baron B, Holtkamp GM, Ouatas T, De Bono JS. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study. Invest New Drugs. 2014 Apr 27. [Epub ahead of print] PubMed PMID: 24771350.

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